RORγt inverse agonist 31 is classified within the broader category of inverse agonists, which are compounds that bind to receptors and reduce their constitutive activity. This classification is essential as it differentiates them from traditional antagonists, which merely block receptor activation without altering the receptor's inherent activity. The compound has been identified through various studies focusing on the modulation of RORγt activity and its implications in immune regulation .
The synthesis of RORγt inverse agonist 31 involves several key steps, utilizing organic synthesis techniques to achieve high yields and purity. The process typically includes:
For instance, one synthetic route described involves the use of methylsulfonate intermediates treated with bases at elevated temperatures to yield the final product with good efficiency .
The molecular structure of RORγt inverse agonist 31 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. Structural analysis typically involves:
Data from studies indicate that RORγt inverse agonist 31 has distinct features that enable it to effectively interact with the binding site of RORγt, leading to its inverse agonistic activity .
The chemical reactions involved in synthesizing RORγt inverse agonist 31 include:
The technical details surrounding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
The mechanism of action for RORγt inverse agonist 31 involves its binding to the ligand-binding domain of RORγt, leading to a conformational change that stabilizes an inactive state of the receptor. This process can be summarized as follows:
Molecular dynamics simulations have provided insights into how these conformational changes translate into functional outcomes at the cellular level .
The physical properties of RORγt inverse agonist 31 include aspects such as solubility, melting point, and stability under various conditions. Chemical properties encompass reactivity with other substances, pH stability, and interaction with biological macromolecules.
Relevant data from studies indicate that these properties are optimized for effective biological activity while ensuring minimal toxicity .
RORγt inverse agonist 31 has significant applications in scientific research, particularly in immunology:
The ongoing research into this compound aims to further elucidate its mechanisms and optimize its pharmacological profiles for clinical applications .
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a nuclear receptor transcription factor pivotal for Th17 cell differentiation and interleukin-17 (IL-17) production. Its ligand-binding domain (LBD) comprises 12 α-helices (H1-H12) and two additional helices (H2′, H11′), forming a hydrophobic orthosteric pocket that accommodates endogenous ligands (e.g., cholesterol derivatives) and synthetic modulators [1] [7]. Inverse agonists bind this pocket to stabilize inactive conformations, thereby suppressing RORγt-mediated transcription. Unlike agonists, which stabilize the "agonist lock" (His479-Tyr502-Phe506 triad), inverse agonists disrupt this network, leading to H12 displacement and coactivator dissociation [4] [6].
The RORγt LBD exhibits intrinsic flexibility, with apo structures adopting active conformations capable of recruiting coactivators like SRC2 [4]. Molecular dynamics (MD) simulations reveal that inverse agonists induce large-scale conformational shifts:
Table 1: LBD Conformational Changes Induced by RORγt Modulators
Compound Type | H5 Shift | H11/H11′ Movement | Key Interactions |
---|---|---|---|
Agonist (e.g., 1) | None | Stabilized | Trp317gauche+, His479-Tyr502 H-bond |
Inverse Agonist (e.g., 2) | 2 Å (H5) | Dislocated | Trp317trans, Met365 reorientation |
Allosteric (e.g., MRL-871) | Indirect | H11′ buckled | Leu325, Ile327, Ala355 |
The rotameric state of Trp317 serves as a molecular switch governing RORγt activity:
Table 2: Residue-Specific Mechanisms of RORγt Modulation
Residue | Agonist Effect | Inverse Agonist Effect | Functional Consequence |
---|---|---|---|
Trp317 | Stabilizes gauche+ rotamer | Forces trans rotamer | Disrupts H12 positioning |
His479 | H-bond with Tyr502 | Side chain rotation (100°) | Agonist lock destabilization |
Phe378 | Packed with H3 | Toggle shift to H11 | Steric clash with Trp317 |
Met365 | Minimal displacement | 2 Å shift toward H4 | Reduces corepressor affinity |
H12 functions as a molecular lid regulating cofactor access to the AF2 surface:
Table 3: Functional Outcomes of H12 Repositioning
H12 Conformation | Cofactor Recruitment | Transcriptional Activity | Cellular Outcome |
---|---|---|---|
Active (agonist) | SRC1, SRC2 | Enhanced (max. act. 78%) | IL-17 production, Th17 differentiation |
Dislocated (inverse agonist) | SMRT, NCoR | Suppressed (max. inh. 61%) | IL-17 inhibition, autoimmunity suppression |
Dynamic (apo) | Basal coactivator | Constitutive | Cholesterol-dependent modulation |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: